molecular formula C25H25F3O5 B15136206 FPR1 antagonist 2

FPR1 antagonist 2

Cat. No.: B15136206
M. Wt: 462.5 g/mol
InChI Key: KRHWLJAEKABRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FPR1 Antagonist 2 is a potent and selective small-molecule inhibitor of the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) primarily expressed on immune cells like neutrophils and macrophages . This compound acts as a competitive antagonist by effectively blocking the receptor's binding site, thereby preventing activation by its natural agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLF) . This mechanism inhibits downstream FPR1-mediated signaling pathways, including intracellular calcium (Ca2+) mobilization and phosphorylation of extracellular signal-regulated kinases (ERK1/2) . The primary research applications of this compound are in the fields of immunology, inflammation, and oncology. By modulating FPR1 activity, this tool compound allows researchers to investigate the role of this receptor in neutrophil chemotaxis, superoxide anion production, and elastase release, which are critical processes in sterile and infection-driven inflammatory diseases . Furthermore, given that FPR1 is expressed in various cancer types—including glioblastoma, colon, and breast cancer—and has been implicated in tumor progression and metastasis, this compound provides a valuable means to explore novel anti-cancer strategies . Its high selectivity for FPR1 over related receptors like FPR2 and FPR3 ensures specific pharmacological interrogation of FPR1-dependent phenomena . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C25H25F3O5

Molecular Weight

462.5 g/mol

IUPAC Name

[6-hexyl-3-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate

InChI

InChI=1S/C25H25F3O5/c1-4-5-6-7-9-16-13-19-21(14-20(16)32-15(2)29)33-24(25(26,27)28)22(23(19)30)17-10-8-11-18(12-17)31-3/h8,10-14H,4-7,9H2,1-3H3

InChI Key

KRHWLJAEKABRDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC(=CC=C3)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The chromen-4-one (chromone) and isoflavone scaffolds dominate the synthesis of FPR1 antagonists due to their structural compatibility with the receptor’s orthosteric binding site. For example, ICT12035 , a potent FPR1 antagonist (IC₅₀ = 37.7 nM), is synthesized via a multi-step protocol beginning with halogenation of a chromone precursor. Key intermediates include 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid, which undergoes Friedel-Crafts acylation to introduce hydrophobic groups at position 2.

Reaction conditions :

  • Halogenation : Bromine in acetic acid at 0–5°C for 6 hours.
  • Friedel-Crafts acylation : Aluminum chloride (AlCl₃) in dichloromethane under nitrogen.

Functionalization and Coupling Reactions

Position-specific modifications are critical for FPR1 antagonism. Substituents at position 7 (e.g., methoxy or acetate groups) enhance binding affinity by forming hydrogen bonds with Arg205 and Tyr257 in FPR1. Suzuki-Miyaura coupling is employed to introduce aryl groups at position 3 using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids.

Example synthesis of ICT5100 :

  • Core formation : 6-hexyl-4H-chromen-4-one synthesized via Claisen-Schmidt condensation.
  • Trifluoromethylation : Reaction with trifluoromethyl iodide (CF₃I) in DMF at 80°C.
  • Acetylation : Final acetylation at position 7 using acetic anhydride and pyridine.

Industrial Production and Scalability

Optimization for Large-Scale Synthesis

Industrial production prioritizes yield and cost-efficiency. For ICT12035, continuous-flow reactors replace batch processes to enhance reaction control and reduce byproducts. Key considerations include:

  • Catalyst recycling : Palladium recovery via filtration and ion-exchange resins reduces costs.
  • Solvent selection : Transition from dichloromethane to ethyl acetate improves safety and sustainability.

Purification Techniques

Chromatography remains the gold standard for purity (>98%). Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves structural analogs. Crystallization in ethanol/water mixtures achieves >99% purity for clinical-grade antagonists.

Analytical Characterization

Structural Validation

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at position 2).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₂₅H₂₅F₃O₅ for ICT12035).

Pharmacological Profiling

Calcium flux assays in FPR1-transfected HL-60 cells measure antagonist potency. ICT12035 demonstrates dose-dependent inhibition (IC₅₀ = 37.7 nM), outperforming earlier analogs like Boc-MLF (IC₅₀ = 120 nM).

Comparative Analysis of FPR1 Antagonists

Compound Core Scaffold Key Modifications IC₅₀ (nM) Reference
ICT12035 Chromen-4-one 2-trifluoromethyl, 7-acetate 37.7
Boc-MLF Tripeptide t-Boc N-terminal 120
Isoflavone 36 Isoflavone 7-methoxy, 2-ethyl 85
Cyclosporine H Cyclic peptide Leu101 variant 200

Chemical Reactions Analysis

2.1. Ureidopropanamide Scaffold Modification

The synthesis of compound 2 and its derivatives involved systematic structural alterations to the ureidopropanamide backbone. Key modifications included:

  • Hydroxyl Group Introduction : Hydroxyl (-OH) substituents were added to aromatic rings to convert agonists into antagonists. For example, derivatives (R)-24–27 and (2R)-42–47 were synthesized by introducing hydroxyl groups at the 3- or 4-position of phenyl rings linked to the ureidic group .

  • Enantiomer Resolution : The stereochemistry of the compounds was resolved to study their receptor specificity. For instance, (S)-26 retained partial FPR1 agonist activity, while (S)-27 showed reduced potency .

Synthesis Table

CompoundModificationPosition of SubstituentOutcome
(S)-26Hydroxyl3-position phenyl ringRetained FPR1 agonist activity
(S)-27Hydroxyl4-position phenyl ringReduced FPR1 potency
(2R)-46TyrosinePhenylalanine replacementDecreased FPR2 agonist activity

3.1. Receptor Specificity and Activity

Studies revealed that structural modifications significantly impacted receptor interaction:

  • FPR2 Antagonism : Derivatives of compound 2 (e.g., (2R)-46 and (2S)-47 ) exhibited reduced FPR2 agonist activity, with some losing potency entirely .

  • FPR1 Activity : While the primary focus was FPR2, certain derivatives retained FPR1 activity. For example, (S)-4 (a related compound) showed comparable EC₅₀ values for FPR1 activation, suggesting the ureidopropanamide scaffold’s dual receptor potential .

Functional Data Table

CompoundReceptorEC₅₀ (μM)Activity Change
(S)-26FPR1~1.5Comparable to (S)-4
(S)-27FPR1~2.0Slightly reduced
(2R)-46FPR2>10Loss of agonism

4.2. Functional Conversion from Agonist to Antagonist

The introduction of hydroxyl groups disrupted FPR2 interactions, likely due to steric hindrance or altered hydrogen bonding. For example, (2R)-46 (tyrosine-substituted) lost FPR2 agonist activity but retained partial FPR1 activity, highlighting the scaffold’s adaptability .

Scientific Research Applications

FPR1 antagonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of FPR1 and its ligands.

    Biology: Employed in research on immune cell signaling and chemotaxis.

    Medicine: Investigated for its potential therapeutic applications in conditions involving excessive inflammation, such as autoimmune diseases and cancer.

    Industry: Utilized in the development of new drugs targeting FPR1 and related pathways.

Mechanism of Action

FPR1 antagonist 2 exerts its effects by binding to the formyl peptide receptor 1, thereby blocking the receptor’s interaction with its natural ligands. This inhibition prevents the activation of downstream signaling pathways that lead to immune cell chemotaxis and activation. The molecular targets and pathways involved include:

    G protein-coupled receptor signaling: Inhibition of G protein activation and subsequent intracellular signaling cascades.

    Chemotaxis: Prevention of neutrophil migration to sites of infection or inflammation.

    Inflammatory response: Modulation of cytokine release and other inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar FPR1 Antagonists

Structural and Pharmacophore Similarity

FPR1 antagonists are categorized by their chemical scaffolds. Below is a comparative analysis of key compounds:

Compound Class Example Compounds IC₅₀ (nM) μ Value* Key Structural Features Selectivity (FPR1 vs. FPR2)
4H-Chromen-4-ones Compound 10 (Antagonist 2 analog) ~100–500 ≤0.04 2-Trifluoromethyl, 2'-methoxy substitution >50-fold
Pyrazolo[1,5-a]pyrimidinones Compound 7 (Antagonist 7) 30 ≤0.03 6-Benzyl, 3-(2-chlorophenyl), 2-trifluoromethyl >100-fold
Benzimidazoles Compound 1 (Benzimidazole analog) 50–200 ≤0.04 Methylthio-propyl, ethoxy-methylbenzofuran >20-fold
Isoflavones Isoflavone 36 200–1000 0.03–0.04 7-Benzoyloxy substitution Moderate (~10-fold)
Dipeptides Aurantiamide-related (2R,2'S) 500–2000 N/A Bulky terminal substituents (e.g., tert-butyl) Low selectivity

*μ Value: A metric for pharmacophore similarity, where μ ≤ 0.04 indicates high alignment with the FPR1 antagonist template .

Key Observations:

Potency: Pyrazolo-pyrimidinones (e.g., ICT12035) exhibit the highest potency (IC₅₀ = 30 nM), likely due to optimal hydrophobic interactions with FPR1’s binding pocket .

Selectivity: Chromones and pyrazolo-pyrimidinones show superior selectivity over FPR2, whereas isoflavones and dipeptides exhibit cross-reactivity .

Critical Substituents: Trifluoromethyl (CF₃) groups at position 2 (chromones) or 6 (pyrazolo-pyrimidinones) enhance antagonism by occupying a hydrophobic "protrusion" in the FPR1 binding site . Benzyl or chlorophenyl groups improve lipophilicity and receptor affinity .

Functional and Mechanistic Differences

  • Chromones/Isoflavones : Act via orthosteric inhibition , directly competing with fMLF for binding . Molecular dynamics simulations suggest water-mediated interactions stabilize their binding .
  • Benzimidazoles/Pyrazolo-pyrimidinones: Exhibit allosteric modulation by inducing conformational changes in FPR1’s transmembrane helices, as shown in docking studies .
  • Dipeptides (e.g., BOC-MLF) : Primarily target the extracellular domain of FPR1 but lack specificity, often inhibiting FPR2 at higher concentrations .

In Vivo Efficacy and Therapeutic Potential

Compound Disease Model Outcome Reference
ICT12035 Glioblastoma xenografts Reduced tumor proliferation (72.6% inhibition) and invasion in 3D assays
Isoflavone 36 Neutrophilic inflammation Attenuated fMLF-induced Ca²⁺ mobilization in human neutrophils
Cyclosporin H Lung injury Reduced alveolar neutrophil infiltration (69.8% vs. control)
BOC-MLF Premature membrane rupture Inhibited EMT and collagen degradation in amniotic epithelial cells
Limitations of FPR1 Antagonist 2:
  • Lower bioavailability compared to pyrazolo-pyrimidinones due to higher hydrophilicity .
  • Limited data on long-term toxicity in preclinical models.

Q & A

What experimental methodologies are recommended to validate the specificity and potency of FPR1 antagonist 2 in cellular assays?

Answer:
To validate specificity and potency, use a combination of functional assays and receptor-binding studies:

  • Calcium Mobilization Assays : Measure intracellular Ca²⁺ flux in FPR1-expressing cells (e.g., HL-60 cells) stimulated with FPR1 agonists (e.g., fMLF) and assess inhibition by this compound .
  • Chemotaxis Inhibition : Test the compound’s ability to block neutrophil migration toward fMLF in Transwell assays, ensuring selectivity by comparing responses in FPR1 vs. FPR2 knockout models .
  • Radioligand Binding : Use ³H-labeled FPR1 agonists (e.g., fMLF) to determine IC₅₀ values in competitive binding assays .
  • Cross-Reactivity Screening : Evaluate activity against related receptors (e.g., FPR2, C5aR) to confirm FPR1 selectivity .

How does this compound compare to other FPR1 antagonists (e.g., Boc2, cyclosporin H) in terms of mechanism and selectivity?

Answer:

  • Mechanistic Differences : Boc2 (N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe) acts as a dual FPR1/FPR2 antagonist, while cyclosporin H is FPR1-specific. This compound (compound 25b) shows higher FPR1 selectivity (IC₅₀ = 70 nM) and distinct downstream effects on apoptosis and angiogenesis .
  • Selectivity Validation : Use FPR2-specific agonists (e.g., WKYMVM) and antagonists (e.g., WRW4) to rule out off-target effects. Flow cytometry with subtype-specific antibodies can confirm receptor binding .

What structural features of this compound contribute to its activity, and how can SAR studies guide further optimization?

Answer:

  • Core Scaffold : The compound’s chromone or isoflavone-derived structure (common in FPR1 antagonists) allows hydrophobic interactions with the receptor’s orthosteric pocket. Substituents like trifluoromethyl groups enhance binding affinity .
  • SAR Insights :
    • Position 2 : Trifluoromethyl (CF₃) groups are critical for activity; removal reduces potency .
    • Acetoxy Groups : Improve metabolic stability but may require modification (e.g., replacing with halogens) to enhance pharmacokinetics .
    • Molecular Modeling : Overlay with pharmacophore templates (e.g., compounds 1, 5, 7) to predict activity and optimize steric/electronic properties .

How can researchers address contradictory data on this compound’s effects in cancer vs. inflammatory models?

Answer:

  • Context-Dependent Effects : In hypoxia-induced lung adenocarcinoma (A549 cells), this compound inhibits migration and proliferation by blocking HIF-1α/FPR1 crosstalk. In contrast, in neutrophil-driven inflammation, it primarily suppresses chemotaxis .
  • Experimental Design Tips :
    • Use tissue-specific models (e.g., cancer cell lines vs. primary neutrophils).
    • Control for microenvironmental factors (e.g., oxygen levels, cytokine profiles) .
    • Validate findings with genetic knockdown (siRNA) or receptor-overexpression systems .

What advanced techniques are used to study this compound’s allosteric vs. orthosteric inhibition mechanisms?

Answer:

  • Orthosteric Binding : X-ray crystallography or cryo-EM of FPR1-ligand complexes identifies direct interactions (e.g., with residues R201/R205 in the binding pocket) .
  • Allosteric Modulation :
    • BRET/FRET Assays : Detect conformational changes in FPR1 upon antagonist binding.
    • Bias Signaling Analysis : Compare inhibition of G protein vs. β-arrestin pathways using TRUPATH biosensors .
  • Mutagenesis Studies : Replace key residues (e.g., W254) to test their role in antagonism .

How can researchers mitigate off-target effects of this compound in in vivo studies?

Answer:

  • Pharmacokinetic Profiling : Assess tissue distribution and metabolism using radiolabeled compounds (e.g., ¹⁴C-labeled antagonist 2) .
  • Dose Titration : Establish a dose-response curve in preclinical models (e.g., murine inflammation) to identify the minimal effective dose .
  • Control Experiments : Use FPR1-knockout mice to isolate compound-specific effects from background receptor activity .

What are the implications of this compound’s dual effects on apoptosis and angiogenesis in therapeutic development?

Answer:

  • Cancer Therapy : Dual inhibition of angiogenesis (via VEGF suppression) and proliferation (via caspase-3 activation) makes it a candidate for combination therapy with chemotherapeutics .
  • Inflammatory Diseases : In conditions like rheumatoid arthritis, monitor potential trade-offs between anti-inflammatory efficacy and unintended angiogenesis suppression .
  • Biomarker Development : Track serum ANXA1/FPR1 levels to predict therapeutic response and adjust dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.